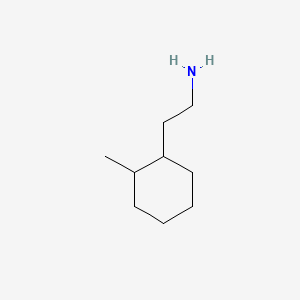![molecular formula C5H10O5 B561445 XYLOSE, D-, [1-14C] CAS No. 19588-10-4](/img/new.no-structure.jpg)
XYLOSE, D-, [1-14C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XYLOSE, D-, [1-14C] is a radiolabeled form of the sugar xylose, where the carbon-1 position is labeled with the radioactive isotope carbon-14. Xylose is a naturally occurring monosaccharide found in the fibrous parts of plants, such as wood, straw, and corn husks . The radiolabeled version is used extensively in scientific research to trace and study metabolic pathways and biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of XYLOSE, D-, [1-14C] involves the incorporation of carbon-14 into the xylose molecule. This can be achieved through chemical synthesis or biosynthesis using microorganisms. In chemical synthesis, carbon-14 labeled precursors are used to build the xylose molecule. In biosynthesis, microorganisms are fed with carbon-14 labeled substrates, which they metabolize to produce radiolabeled xylose .
Industrial Production Methods: Industrial production of radiolabeled compounds like XYLOSE, D-, [1-14C] typically involves the use of specialized facilities that handle radioactive materials. The production process must ensure high purity and specific activity of the radiolabeled compound. This often involves multiple steps of purification and quality control to ensure the final product meets the required standards for scientific research .
Types of Reactions:
Oxidation: Xylose can undergo oxidation reactions to form xylonic acid. This reaction is typically catalyzed by oxidizing agents such as nitric acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol, using reducing agents like sodium borohydride.
Isomerization: Xylose can be isomerized to xylulose using enzymes like xylose isomerase.
Common Reagents and Conditions:
Oxidation: Nitric acid, temperature control.
Reduction: Sodium borohydride, mild temperature.
Isomerization: Xylose isomerase, optimal pH and temperature conditions.
Major Products:
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Applications De Recherche Scientifique
XYLOSE, D-, [1-14C] is used in various scientific research applications, including:
Metabolic Studies: Tracing the metabolic pathways of xylose in organisms.
Enzyme Activity Studies: Investigating the activity of enzymes involved in xylose metabolism, such as xylose isomerase.
Diagnostic Tests: Used in diagnostic tests to assess the absorption and metabolism of xylose in the human body.
Biotechnological Applications: Studying the conversion of xylose to biofuels and biochemicals using engineered microorganisms.
Mécanisme D'action
The mechanism of action of XYLOSE, D-, [1-14C] involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The radiolabeled carbon-14 allows researchers to trace the molecule through different biochemical processes. For example, in the presence of xylose isomerase, xylose is converted to xylulose, which can then enter the pentose phosphate pathway . The radioactive label helps in tracking the distribution and conversion of xylose in metabolic studies .
Comparaison Avec Des Composés Similaires
Glucose: Another monosaccharide that is more commonly found in nature and is a primary energy source for many organisms.
Ribose: A pentose sugar like xylose, but with a different structural configuration.
Uniqueness of XYLOSE, D-, [1-14C]:
Radiolabeling: The presence of carbon-14 makes XYLOSE, D-, [1-14C] unique for tracing and studying metabolic pathways.
Specific Applications: Its use in diagnostic tests and metabolic studies sets it apart from other non-radiolabeled sugars.
Propriétés
Numéro CAS |
19588-10-4 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
152.122 |
Nom IUPAC |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+2 |
Clé InChI |
PYMYPHUHKUWMLA-GQVCXODWSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonymes |
XYLOSE, D-, [1-14C] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


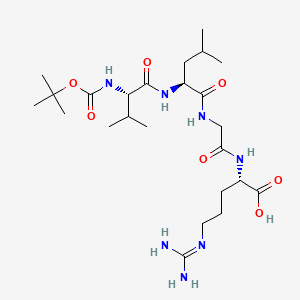
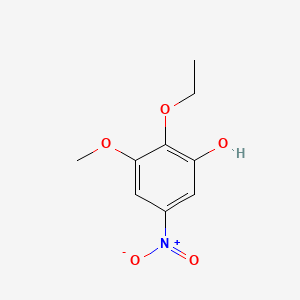




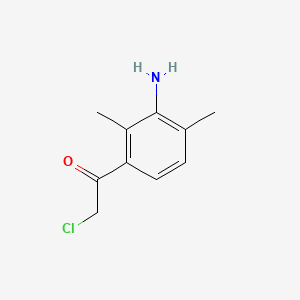
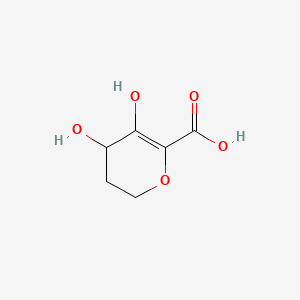
![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
